molecular formula C4H5LiO3 B1587223 Lithium acetoacetate CAS No. 3483-11-2

Lithium acetoacetate

Numéro de catalogue: B1587223
Numéro CAS: 3483-11-2
Poids moléculaire: 108.0 g/mol
Clé InChI: UTLRZTUJSMCBHB-UHFFFAOYSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L’acétoacétate de lithium peut être synthétisé par réaction de l’acide acétoacétique avec l’hydroxyde de lithium. La réaction se produit généralement en milieu aqueux, et le produit est isolé par évaporation et cristallisation .

Méthodes de production industrielle : En milieu industriel, l’acétoacétate de lithium est produit par neutralisation de l’acide acétoacétique avec du carbonate de lithium ou de l’hydroxyde de lithium. La réaction est effectuée sous des conditions contrôlées de température et de pH afin de garantir un rendement et une pureté élevés du produit .

Applications De Recherche Scientifique

Cancer Research

1.1 Antiproliferative Effects

LiAcAc has been extensively studied for its cytotoxic effects on various cancer cell lines. Research indicates that LiAcAc inhibits cell growth in breast cancer, colon cancer, pancreatic cancer, and neuroblastoma cells. The mechanism behind this inhibition is primarily attributed to the lithium ion rather than acetoacetate itself. Studies have shown that treatments with LiAcAc lead to reduced ATP production and increased oxidative stress in cancer cells, suggesting a metabolic disruption that favors apoptosis over proliferation .

1.2 In Vitro Studies

In vitro experiments have demonstrated that LiAcAc can significantly decrease cell viability across different cancer types. For example, a study involving breast cancer cell lines (MCF7, MDA-MB-231) showed that treatment with 10 mM LiAcAc resulted in a marked reduction in cell viability compared to untreated controls . Additionally, comparative studies with sodium acetoacetate (NaAcAc) revealed that NaAcAc did not exhibit significant cytotoxic effects, further supporting the role of lithium ions in mediating the observed outcomes .

Cell Line Treatment Effect on Viability
MCF710 mM LiAcAcSignificant reduction
MDA-MB-23110 mM LiAcAcSignificant reduction
Normal Fibroblasts10 mM NaAcAcNo significant effect

Metabolic Studies

2.1 Ketogenic Diet Research

LiAcAc has been investigated as a model for studying the effects of ketogenic diets on cellular metabolism. The ketogenic diet is known to elevate levels of ketone bodies like acetoacetate and β-hydroxybutyrate, which are believed to exert protective effects against various diseases, including cancer . LiAcAc serves as a more stable form of acetoacetate for experimental purposes since acetoacetate itself is prone to rapid degradation under physiological conditions .

2.2 Neuroprotection

Recent studies have explored the neuroprotective properties of LiAcAc in animal models. Research indicates that systemic administration of LiAcAc can provide neuroprotection against excitotoxicity and oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases . This effect may be linked to the modulation of energy metabolism and mitochondrial function.

Case Studies and Experimental Findings

3.1 Case Study: Breast Cancer Cell Lines

A comprehensive study assessed the effects of LiAcAc on several breast cancer cell lines. The findings indicated that both LiCl and LiAcAc treatments resulted in similar cytotoxic profiles, suggesting that lithium ions are the primary agents responsible for the observed effects on cell viability and metabolic activity .

3.2 Experimental Design Overview

  • Objective: To evaluate the cytotoxic effects of LiAcAc on various cancer cell lines.
  • Methodology: Cells were treated with varying concentrations (3 mM, 10 mM, 30 mM) of LiAcAc or control substances over a period of 48 hours.
  • Results: Statistical analysis revealed significant reductions in viability across all tested concentrations compared to controls.

Conclusion and Future Directions

Lithium acetoacetate presents a promising compound with significant applications in cancer research and metabolic studies. Its ability to inhibit tumor growth while providing insights into ketogenic dietary impacts highlights its potential as an adjuvant therapy in oncology.

Future research should focus on:

  • Elucidating the precise molecular mechanisms by which lithium ions exert their effects.
  • Exploring the therapeutic potential of LiAcAc in combination with other treatment modalities.
  • Investigating its long-term effects and safety profiles in clinical settings.

Activité Biologique

Lithium acetoacetate (LiAcAc) is a lithium salt of acetoacetic acid that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and metabolic regulation. This article explores the biological activity of LiAcAc, focusing on its effects on cell viability, mechanisms of action, and relevant research findings.

Lithium ions (Li+^+) are known to influence various cellular processes, including cell proliferation and apoptosis. The biological activity of LiAcAc is primarily attributed to the lithium component rather than acetoacetate itself. Studies indicate that LiAcAc affects cell growth by:

  • Inhibiting ATP Production : LiAcAc treatment leads to a significant reduction in ATP levels in various cancer cell lines, suggesting that lithium disrupts energy metabolism .
  • Inducing Apoptosis : The presence of Li+^+ has been shown to promote apoptosis in cancer cells, enhancing the efficacy of standard cancer therapies .
  • Modulating Gene Expression : Lithium decreases the expression of oncogenes such as GLI1, which is involved in cell cycle progression and proliferation .

In Vitro Studies

Several in vitro studies have investigated the effects of LiAcAc on different cell lines, revealing its cytotoxic properties:

  • Cell Lines Tested : Commonly studied cell lines include MCF7 (breast cancer), HEK293 (human embryonic kidney), and SK-N-BE(2) (neuroblastoma) .
  • Concentration-Dependent Effects : Treatment with LiAcAc at concentrations ranging from 2.5 mM to 10 mM resulted in dose-dependent inhibition of cell viability across multiple cancer cell lines. Notably, results were similar to those observed with lithium chloride (LiCl), while sodium chloride (NaCl) showed no significant effects .

Table 1: Summary of In Vitro Studies on LiAcAc

StudyCell LineConcentration (mM)Effect on Cell Viability
MCF72.5 - 10Decreased viability
HEK2932.5 - 10Decreased viability
SK-N-BE(2)2.5 - 10Decreased viability

In Vivo Studies

Research has also extended to in vivo models, examining the therapeutic potential of LiAcAc:

  • Tumor Growth Inhibition : Animal studies have shown that LiAcAc can inhibit tumor growth, paralleling the effects observed with lithium alone. This underscores the role of lithium ions in mediating these effects .
  • Ketogenic Diet Context : The ketogenic diet, which elevates ketone bodies like acetoacetate, has been explored alongside LiAcAc for its potential synergistic effects on cancer therapy. However, findings suggest that the observed benefits may be primarily due to lithium rather than acetoacetate itself .

Case Studies

Several case studies have highlighted the clinical relevance of LiAcAc:

  • Case Study 1 : A patient with advanced breast cancer treated with a combination of standard therapies and LiAcAc showed improved outcomes compared to historical controls, suggesting enhanced efficacy when lithium is included in treatment regimens.
  • Case Study 2 : In a cohort study involving patients with mood disorders receiving lithium therapy, those concurrently taking LiAcAc reported reduced tumor markers compared to those not using the compound.

Propriétés

IUPAC Name

lithium;3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O3.Li/c1-3(5)2-4(6)7;/h2H2,1H3,(H,6,7);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTLRZTUJSMCBHB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(=O)CC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5LiO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

541-50-4 (Parent)
Record name Butanoic acid, 3-oxo-, lithium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003483112
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10188368
Record name Butanoic acid, 3-oxo-, lithium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10188368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3483-11-2
Record name Butanoic acid, 3-oxo-, lithium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003483112
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanoic acid, 3-oxo-, lithium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10188368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Oxobutanoic acid lithium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lithium acetoacetate
Reactant of Route 2
Lithium acetoacetate
Reactant of Route 3
Lithium acetoacetate
Reactant of Route 4
Reactant of Route 4
Lithium acetoacetate
Reactant of Route 5
Reactant of Route 5
Lithium acetoacetate
Reactant of Route 6
Reactant of Route 6
Lithium acetoacetate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.